4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride
Overview
Description
4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H9F4N·HCl. It is a piperidine derivative that contains both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride typically involves the introduction of fluorine and trifluoromethyl groups into the piperidine ring. One common method is the reaction of piperidine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base. The reaction conditions often include solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine rings.
Scientific Research Applications
4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials science, where its unique properties can enhance the performance of products.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall effect on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 4-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)piperidin-4-ol
Uniqueness
4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its reactivity and stability
Biological Activity
4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the trifluoromethyl group, influence its interaction with biological targets, making it a subject of interest for various therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The molecular formula for this compound is . The presence of the trifluoromethyl group () significantly alters the compound's lipophilicity and electronic properties, which are critical for its biological activity.
Physical Properties
- Molecular Weight : 202.62 g/mol
- Melting Point : Not specified in available literature.
- Solubility : Generally soluble in organic solvents; aqueous solubility may vary based on pH and concentration.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. This interaction can modulate signaling pathways relevant to neurological functions and other physiological processes. For instance, compounds with similar structures have been noted to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the central nervous system .
Antimicrobial and Anticancer Properties
Research has indicated that fluorinated piperidine derivatives may exhibit antimicrobial and anticancer properties. These activities are often linked to their ability to disrupt cellular processes or inhibit specific enzymes involved in cell proliferation:
- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The electron-withdrawing nature of the trifluoromethyl group may increase the lipophilicity of the molecule, facilitating better membrane penetration and increased bioactivity against pathogens.
- Anticancer Activity : In vitro studies have demonstrated that certain derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .
Case Studies
-
Inhibition of Acetylcholinesterase :
A study evaluated the inhibitory effects of several fluorinated piperidines on AChE activity. The results indicated that this compound exhibited significant inhibition with an IC50 value comparable to known AChE inhibitors . -
Anticancer Efficacy :
In a xenograft model of ovarian cancer, a related fluorinated compound demonstrated tumor regression and improved survival rates in treated mice. This suggests potential applications in cancer therapy, although direct studies on this compound are still needed .
Comparative Analysis
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | AChE inhibition, receptor modulation |
4-(Trifluoromethyl)piperidine | Moderate AChE inhibition | Similar mechanisms as above |
4-(3,4-Difluorophenyl)piperidine | Anticancer | Targeting specific cancer pathways |
Properties
IUPAC Name |
4-fluoro-4-(trifluoromethyl)piperidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F4N.ClH/c7-5(6(8,9)10)1-3-11-4-2-5;/h11H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZNYYPRVMLFDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-83-8 | |
Record name | 4-fluoro-4-(trifluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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